Condensation and Cyclization: Allopurinol riboside can be synthesized by condensing a trimethylsilyl derivative of a pyrazole carboxamide with a protected ribofuranosyl bromide. This yields isomeric nucleosides. Removal of protecting groups from one isomer followed by catalytic hydrogenation and ring closure with formic acid and acetic anhydride produces a mixture of allopurinol riboside and a 6-methyl derivative. []
From Allopurinol: Alternatively, allopurinol riboside can be synthesized from allopurinol itself. This involves reacting allopurinol with a ribofuranosyl halide, such as ribofuranosyl bromide, in the presence of a Lewis acid catalyst. []
Glycosylhydrazine Route: Another approach utilizes ribofuranosyl hydrazones and (alkoxymethylene)- or (aminomethylene)cyanoacetate derivatives in a regio- and stereoselective reaction to form pyrazole nucleosides. These can be further modified to obtain allopurinol riboside. [, ]
Inhibition of Hypoxanthine-Guanine Ribosyl Transferase: It inhibits the enzyme hypoxanthine-guanine ribosyl transferase in parasites like Leishmania and Trypanosoma. This disrupts the salvage pathway of purine nucleotide biosynthesis, essential for these parasites. [, ]
Incorporation into RNA: After entering the parasite, allopurinol riboside is phosphorylated to its active metabolite, allopurinol riboside 5'-monophosphate. This metabolite can be further incorporated into RNA, potentially interfering with RNA function and protein synthesis. [, ]
Antileishmanial Research: Allopurinol riboside has been investigated for its efficacy against various Leishmania species in vitro and in vivo models. [, , , , , , ] Studies have explored its potential in treating cutaneous leishmaniasis and visceral leishmaniasis, demonstrating varying degrees of success. [, ]
Antitrypanosomal Research: Allopurinol riboside has also been studied for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. [, , ] It has shown efficacy in vitro and in murine models of Chagas disease. [, ]
Drug Targeting Research: Researchers have explored using allopurinol riboside conjugated to mannosylated poly-L-lysine as a targeted drug delivery system for leishmaniasis. [, ] This approach aims to deliver the drug specifically to macrophages, the host cells of Leishmania parasites, to enhance its efficacy.
Optimization of Delivery Systems: Further research is needed to develop more effective and targeted drug delivery systems for allopurinol riboside to improve its bioavailability and efficacy. [, ]
Combination Therapy: Investigating the efficacy of allopurinol riboside in combination with other antileishmanial or antitrypanosomal drugs could lead to improved treatment strategies. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2